molecular formula C11H15NO2 B14170922 5,7,8-Trimethyl-3,4-dihydro-2H-1,3-benzoxazin-6-ol CAS No. 923036-44-6

5,7,8-Trimethyl-3,4-dihydro-2H-1,3-benzoxazin-6-ol

Cat. No.: B14170922
CAS No.: 923036-44-6
M. Wt: 193.24 g/mol
InChI Key: SACOPOMIHXUJEY-UHFFFAOYSA-N
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Description

5,7,8-Trimethyl-3,4-dihydro-2H-1,3-benzoxazin-6-ol is an organic compound with a complex structure that includes a benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7,8-Trimethyl-3,4-dihydro-2H-1,3-benzoxazin-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,5,6-trimethylphenol with formaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5,7,8-Trimethyl-3,4-dihydro-2H-1,3-benzoxazin-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzoxazine compounds.

Scientific Research Applications

5,7,8-Trimethyl-3,4-dihydro-2H-1,3-benzoxazin-6-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It can be used in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5,7,8-Trimethyl-3,4-dihydro-2H-1,3-benzoxazin-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-chromen-6-yl acetate
  • 5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine
  • ®-2,7,8-Trimethyl-2-((3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-yl)-chroman-6-ol

Uniqueness

5,7,8-Trimethyl-3,4-dihydro-2H-1,3-benzoxazin-6-ol is unique due to its specific substitution pattern on the benzoxazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

923036-44-6

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

5,7,8-trimethyl-3,4-dihydro-2H-1,3-benzoxazin-6-ol

InChI

InChI=1S/C11H15NO2/c1-6-7(2)11-9(4-12-5-14-11)8(3)10(6)13/h12-13H,4-5H2,1-3H3

InChI Key

SACOPOMIHXUJEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(CNCO2)C(=C1O)C)C

Origin of Product

United States

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